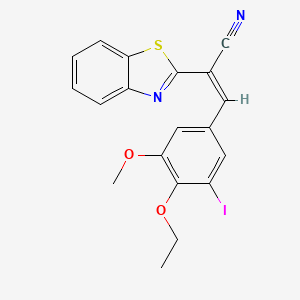![molecular formula C20H14N4O2S2 B5342383 4-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5342383.png)
4-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzothiazole derivatives, which have been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific molecular targets in cells. The compound has been found to bind to tubulin, a protein that plays a critical role in cell division, and inhibit its function. The compound has also been found to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The compound has also been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, the compound has been shown to possess antimicrobial activity by disrupting the integrity of bacterial and fungal cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide in lab experiments include its high purity, high yield, and well-established synthesis method. The compound also possesses a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several possible future directions for research on 4-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide. One possible direction is to study the compound's potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. Another possible direction is to investigate the compound's mechanism of action in more detail, with the aim of identifying new molecular targets for drug development. Furthermore, the compound's potential for use as a diagnostic tool for cancer and infectious diseases could also be explored.
Méthodes De Synthèse
The synthesis of 4-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide involves the reaction of 1,3-benzothiazole-2-amine with 2-cyanovinylsulfonamide and 1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
4-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide has been extensively studied for its potential applications in scientific research. The compound has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. The compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been shown to possess antimicrobial activity against a wide range of bacteria and fungi.
Propriétés
IUPAC Name |
4-[2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]pyrrol-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S2/c21-13-14(20-23-18-5-1-2-6-19(18)27-20)12-16-4-3-11-24(16)15-7-9-17(10-8-15)28(22,25)26/h1-12H,(H2,22,25,26)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKVCBYORQCGOW-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,1,3-benzoxadiazol-4-ylmethyl)methyl[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B5342314.png)
![2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine](/img/structure/B5342317.png)
![3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N,2-dimethyl-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B5342327.png)
![6-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5342339.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(5-methyl-1H-pyrazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5342354.png)
![4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5342356.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5342366.png)

![N-(3,4-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5342375.png)
![(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5342385.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5342388.png)
![2-chloro-4-(5-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5342389.png)
![7-(2-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342402.png)